4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-mesitylbenzamide
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Overview
Description
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-mesitylbenzamide is a complex organic compound that features a pyrazole ring substituted with a bromo and nitro group, linked to a mesitylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-mesitylbenzamide typically involves multi-step organic reactionsThe final step involves coupling the substituted pyrazole with mesitylbenzamide under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-mesitylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield various substituted pyrazoles .
Scientific Research Applications
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-mesitylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-mesitylbenzamide involves its interaction with specific molecular targets. The nitro and bromo substituents can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
3-nitro-1H-pyrazole: Another pyrazole derivative with a nitro group.
N-mesitylbenzamide: The benzamide moiety without the pyrazole ring.
Uniqueness
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-mesitylbenzamide is unique due to the combination of its substituents and the specific arrangement of functional groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-12-8-13(2)18(14(3)9-12)22-20(26)16-6-4-15(5-7-16)10-24-11-17(21)19(23-24)25(27)28/h4-9,11H,10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPMJGACNWBLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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